N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Description
This compound is a substituted acetamide featuring a 2-chlorobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a phenoxyacetamide scaffold with 5-methyl and 2-isopropyl substituents on the aromatic ring. Its structural complexity arises from the integration of sulfone (via tetrahydrothiophene oxidation), halogenated benzyl, and branched alkylphenoxy groups, which collectively influence its physicochemical and biological properties.
Properties
Molecular Formula |
C23H28ClNO4S |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H28ClNO4S/c1-16(2)20-9-8-17(3)12-22(20)29-14-23(26)25(19-10-11-30(27,28)15-19)13-18-6-4-5-7-21(18)24/h4-9,12,16,19H,10-11,13-15H2,1-3H3 |
InChI Key |
VQJGLIZTTDDPSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide” can be achieved through a multi-step process involving the following key steps:
Formation of the chlorobenzyl intermediate: This can be achieved by reacting 2-chlorobenzyl chloride with a suitable nucleophile.
Synthesis of the dioxidotetrahydrothiophenyl intermediate: This involves the oxidation of tetrahydrothiophene to form the corresponding sulfone.
Coupling of intermediates: The chlorobenzyl and dioxidotetrahydrothiophenyl intermediates are coupled under appropriate conditions to form the desired product.
Introduction of the phenoxyacetamide moiety: This step involves the reaction of the coupled intermediate with 5-methyl-2-(propan-2-yl)phenol and acetic anhydride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the sulfur-containing group.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted derivatives of the chlorobenzyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials with specific properties.
Biology
Biological Activity: Investigation of its potential as a bioactive molecule in drug discovery.
Medicine
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Analogues
2.1.1. N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide
- Key Differences: The 2-fluorobenzyl group replaces the 2-chlorobenzyl moiety, and the phenoxy group is substituted at the 4-position with isopropyl instead of 5-methyl-2-isopropyl.
- Implications: Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, while the 4-isopropylphenoxy group could alter steric interactions in binding pockets .
2.1.2. 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
- Key Differences: Lacks the sulfone-containing tetrahydrothiophene ring and branched phenoxy group. Instead, it has a simpler 2,3-dimethylphenyl and isopropylamine substitution.
Functional Group Comparisons
Research Findings and Pharmacological Context
Crystallographic and Conformational Insights
- Crystal Packing : Analogous N-substituted acetamides (e.g., ) exhibit intermolecular N–H⋯N hydrogen bonds stabilizing 1-D chains, which may influence solubility and solid-state stability .
- Torsional Angles: The 2-chlorobenzyl and phenoxy groups likely adopt a twisted conformation relative to the central acetamide core, as seen in dichlorophenyl-thiazolyl acetamides (dihedral angles ~80°) .
Biological Activity
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C21H24ClNO4S
- Molecular Weight: 421.94 g/mol
- CAS Number: 578732-43-1
Biological Activity Overview
The biological activity of the compound has been investigated in various studies, focusing on its pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance:
- Study Findings: A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro studies have shown:
- Cell Line Studies: It induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as an anticancer agent .
- Mechanism of Action: The proposed mechanism involves the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase .
Detailed Research Findings
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy:
- Case Study on Cancer Treatment:
Q & A
Q. Optimization strategies :
Q. Table 1: Representative Reaction Conditions for Acetamide Synthesis
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Substitution | DMF | 80 | 6 | 75–85 | |
| Reduction | EtOH/HCl | 25 | 2 | 90 | |
| Condensation | DCM | 40 | 12 | 65–70 |
Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy : Critical for confirming substituent positions (e.g., chlorobenzyl or tetrahydrothiophen-dioxide groups). Use H and C NMR to resolve overlapping signals from aromatic and aliphatic protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Reversed-phase HPLC with UV detection (e.g., 254 nm) ensures purity (>95%) and identifies by-products .
Data contradiction resolution : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) and compare retention times in HPLC with synthetic standards .
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to evaluate selectivity .
Methodological note : Use dimethyl sulfoxide (DMSO) as a solvent control (<0.1% final concentration) to avoid solvent-induced toxicity .
Advanced: How can low yields in the final coupling step be addressed?
Answer:
Low yields often arise from steric hindrance or poor nucleophile activation. Strategies include:
- Alternative coupling reagents : Replace DCC with EDCI/HOBt to enhance efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 h to 30 min) and improve yield by 15–20% .
- Solvent optimization : Switch to THF or acetonitrile to improve reagent solubility .
Case study : In related chloroacetamide syntheses, microwave irradiation increased yields from 65% to 82% under identical conditions .
Advanced: What methods are suitable for studying receptor interactions, and how can computational-in vitro discrepancies be resolved?
Answer:
- Computational : Molecular docking (AutoDock Vina) and DFT calculations predict binding affinities to targets like kinase enzymes .
- Experimental : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (K) .
Q. Resolving discrepancies :
- Validate docking poses with mutagenesis studies.
- Reassess solvent parameters in simulations (e.g., explicit water models) .
Q. Table 2: Interaction Study Parameters
| Method | Target Protein | K (nM) | Reference |
|---|---|---|---|
| Docking (DFT) | EGFR kinase | 12.5 | |
| SPR | EGFR kinase | 18.3 |
Advanced: How should researchers address conflicting NMR and MS data during characterization?
Answer:
- Re-examine sample prep : Ensure complete dissolution in deuterated solvents (e.g., DMSO-d) to avoid aggregation artifacts .
- High-field NMR : Use 600 MHz instruments to resolve overlapping peaks in complex regions (e.g., aromatic protons) .
- MS/MS fragmentation : Compare experimental fragments with in silico predictions (e.g., CFM-ID) .
Example : A 0.2 ppm shift in H NMR due to solvent polarity was resolved by repeating the analysis in CDCl .
Advanced: What stability studies are critical for long-term storage of this compound?
Answer:
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition temperatures (>200°C) .
- Photostability : Expose to UV light (254 nm) for 48 h and monitor degradation via HPLC .
- Hydrolytic stability : Incubate in buffers (pH 3–9) at 37°C for 1 week; assess stability via NMR .
Storage recommendation : Store at –20°C in amber vials under argon to prevent oxidation and photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
